Stigmatellin Y
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H40O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-7-hydroxy-5-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C29H40O6/c1-9-18(2)12-10-11-13-23(32-6)21(5)29(34-8)19(3)14-15-24-20(4)28(31)27-25(33-7)16-22(30)17-26(27)35-24/h9-13,16-17,19,21,23,29-30H,14-15H2,1-8H3/b12-10+,13-11+,18-9+/t19-,21+,23-,29-/m0/s1 |
InChI Key |
BXPDHYNAAYOQOQ-XBBODHJJSA-N |
SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C=C(C=C2OC)O)C)OC)OC |
Isomeric SMILES |
C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(O1)C=C(C=C2OC)O)C)OC)OC |
Canonical SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C=C(C=C2OC)O)C)OC)OC |
Origin of Product |
United States |
Advanced Elucidation of Stigmatellin Y Biosynthesis Pathways
Polyketide Synthase (PKS) Assembly Line Mechanisms for Stigmatellin (B1206613) Formation
The biosynthesis of stigmatellin is a fascinating process directed by an unusual bacterial modular type I polyketide synthase (PKS). researchgate.netnih.gov Found in myxobacteria like Stigmatella aurantiaca and Vitiosangium cumulatum, this assembly line is responsible for creating the characteristic 5,7-dimethoxy-8-hydroxychromone ring and the hydrophobic alkenyl side chain of the stigmatellin family. mdpi.comnih.govsciprofiles.comresearchgate.net
The PKS assembly line for stigmatellin is encoded by a 65,000-base-pair biosynthetic gene cluster (BGC) containing the stiA through stiJ genes. researchgate.netnih.gov A distinctive feature of this PKS system is that each module is encoded on a separate gene, a deviation from many other type I PKS systems. researchgate.net The process begins with the StiA protein, which acts as the initiating module. researchgate.net The subsequent elongation and modification of the polyketide chain are carried out by a series of multienzyme modules, each containing specific catalytic domains. nih.govresearchgate.netosti.govescholarship.org
A particularly noteworthy aspect of the stigmatellin PKS is the iterative use of one of its modules. nih.gov This "stuttering" mechanism, where a single module is used for multiple chain extension cycles, is a departure from the canonical linear progression of assembly-line PKSs. acs.orgresearchgate.net This iterative step is thought to involve an unusual transacylation of the biosynthetic intermediate from an acyl carrier protein (ACP) domain back to the preceding ketosynthase (KS) domain. nih.gov
The final steps of the polyketide chain formation are catalyzed by the StiH and StiJ modules. researchgate.net The process culminates in the cyclization and aromatization of the polyketide chain, a reaction catalyzed by a novel C-terminal domain in StiJ that does not resemble typical thioesterases. nih.gov This unique enzymatic machinery ultimately leads to the formation of the stigmatellin scaffold.
Identification and Characterization of Key Biosynthetic Enzymes
The stigmatellin biosynthetic pathway involves a suite of specialized enzymes that meticulously craft the final molecule. Beyond the core PKS machinery, other enzymes play crucial roles in tailoring the structure.
A key feature of the stigmatellin structure is the presence of methoxy (B1213986) groups. The biosynthesis of these is managed by O-methyltransferases (O-MTs). nih.govresearchgate.netosti.govescholarship.org The stigmatellin pathway uniquely employs two such enzymes, StiD and StiE, which are embedded within the PKS modules. researchgate.netnih.govresearchgate.netosti.govescholarship.org These enzymes are responsible for methylating β-hydroxyl groups on the growing polyketide chain. nih.govresearchgate.netosti.govescholarship.org
A remarkable aspect of these O-MTs is their stereospecificity. StiD methylates an (S)-β-hydroxyl group, while StiE acts on an (R)-β-hydroxyl group, resulting in methoxy groups with opposite stereochemical configurations in the final stigmatellin molecule. nih.gov The characterization and structural analysis of StiD and StiE have provided valuable insights into how these enzymes selectively modify hydroxyl groups during polyketide biosynthesis, offering potential as chemoenzymatic tools. researchgate.netnih.govosti.gov
Genetic Basis and Metabolic Engineering Approaches for Biosynthetic Pathway Modulation
The genetic foundation for stigmatellin production lies within the sti gene cluster. researchgate.netnih.gov The involvement of this gene cluster in stigmatellin biosynthesis has been confirmed through site-directed mutagenesis. researchgate.netnih.gov For instance, the inactivation of a cytochrome P450 monooxygenase-encoding gene within the cluster led to the formation of novel stigmatellin derivatives. researchgate.net
The modular nature of the PKS genes presents opportunities for metabolic engineering. By understanding the function of each gene and domain, it is possible to modulate the biosynthetic pathway to produce novel stigmatellin analogs. The discovery that Stigmatellin Y can be produced by Bacillus subtilis BR4 further expands the potential for engineering this pathway in different host organisms. researchgate.net The identification of the stigmatellin BGC in V. cumulatum MCy10943T, which is highly similar to that in S. aurantiaca Sg a15 with minor organizational differences, underscores the conservation and potential for engineering this pathway across different myxobacterial species. mdpi.comnih.gov
Investigation of Side Chain Decoration during Stigmatellin Biosynthesis
While initial research focused on the formation of the chromone (B188151) ring, more recent studies have shed light on the decoration of the alkenyl side chain. researchgate.netnih.govsciprofiles.comresearchgate.net The discovery of new stigmatellin derivatives with distinct side chain modifications has provided significant insights into the later stages of biosynthesis. researchgate.netnih.govsciprofiles.comresearchgate.net
These novel derivatives, isolated from V. cumulatum MCy10943T, include structures with a terminal carboxylic acid group, a methoxy group at a different position (C-12'), or a vicinal diol on the side chain. nih.govresearchgate.net The formation of these varied side chains is likely the result of post-PKS modifications catalyzed by enzymes such as cytochrome P450 monooxygenases. mdpi.com For example, the terminal carboxylic acid is proposed to be formed through a hydroxylation cascade, while the diol may result from the epoxidation of a double bond followed by hydrolysis. mdpi.comresearchgate.net These findings highlight the enzymatic machinery responsible for the structural diversity observed within the stigmatellin family. researchgate.netnih.govsciprofiles.comresearchgate.net
Comprehensive Synthetic Methodologies for Stigmatellin Y and Analogs
Strategies for Total Synthesis of Stigmatellin (B1206613) A and Relevance to Stigmatellin Y
While a dedicated total synthesis of this compound has not been extensively documented in publicly available literature, the synthetic routes established for the closely related and more widely studied Stigmatellin A provide a clear and relevant blueprint. This compound shares the core 5-methoxy-3-methyl-chromen-4-one structure with Stigmatellin A and possesses a very similar stereochemically rich polyketide side chain. The primary difference lies in the substitution pattern on the chromone (B188151) ring, where this compound has a hydroxyl group at the C-7 position, whereas Stigmatellin A features a methoxy (B1213986) group at C-7 and a hydroxyl group at C-8. This high degree of structural homology makes the synthetic strategies for Stigmatellin A directly applicable to the synthesis of this compound, with minor modifications to accommodate the differing chromone substitution.
The total synthesis of stigmatellins is a significant challenge due to the multiple stereocenters in the aliphatic side chain. The successful synthesis of Stigmatellin A by Enders and colleagues, which established the absolute configuration as (3S, 4S, 5S, 6S, 7E, 9E, 10E), showcases several key stereoselective reactions that are crucial for constructing the side chain. nih.govmdpi.com These methodologies are directly translatable to the synthesis of the this compound side chain.
Key stereoselective reactions employed include:
Asymmetric Alkylation: The synthesis often commences with the asymmetric alkylation of a chiral hydrazone, such as a SAMP-hydrazone, to introduce the initial stereocenter. nih.gov
Diastereoselective Aldol (B89426) Reactions: Titanium-mediated syn-diastereoselective aldol reactions have been effectively used to create specific carbon-carbon bonds with high stereocontrol, setting adjacent stereocenters. nih.govscribd.com For instance, the reaction of a chiral ketone with an aldehyde under the influence of titanium tetrachloride and a hindered base can afford the desired syn-aldol product with high diastereoselectivity. synarchive.com
Diastereoselective Reduction: The reduction of ketone functionalities to hydroxyl groups with specific stereochemistry is another critical step. The anti-diastereoselective reduction of a β-hydroxy ketone using reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄N⁺BH(OAc)₃⁻) has been demonstrated to be highly efficient. nih.govsynarchive.com
These stereoselective transformations are fundamental to building the intricate array of chiral centers present in the side chain of both Stigmatellin A and, by extension, this compound.
The construction of the complete Stigmatellin molecule involves the strategic formation of the chromone core and the elaboration and attachment of the polyketide side chain.
Chromone Ring Synthesis: The synthesis of the chromone ring system typically employs the Baker-Venkataraman rearrangement . nih.govrsc.org This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone derivative to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone core. researchgate.net Friedel-Crafts acylation is another key reaction used to introduce an acyl group onto the aromatic precursor of the chromone ring. synarchive.comrsc.org
Side Chain Construction and Coupling: The fully elaborated side chain is typically coupled to the chromone nucleus using olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method used to create the (E)-alkene linkage between the chromone and the side chain with high stereoselectivity. nih.govsynarchive.comnih.govtcichemicals.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.
Another powerful tool for the construction and extension of the side chain is the Grubbs cross-metathesis . rsc.org This ruthenium-catalyzed olefin metathesis reaction allows for the efficient formation of carbon-carbon double bonds, facilitating the assembly of the complex polyene system of the side chain. ebi.ac.uk
| Reaction | Purpose in Stigmatellin Synthesis | Key Reagents/Conditions | Reference |
| Asymmetric Alkylation | Introduction of initial stereocenter in the side chain | SAMP-hydrazone, n-BuLi, alkyl halide | nih.gov |
| Diastereoselective Aldol Reaction | Formation of C-C bonds with stereocontrol | Titanium tetrachloride (TiCl₄), Hünig's base | nih.govscribd.com |
| Diastereoselective Reduction | Stereospecific reduction of ketones to alcohols | Tetramethylammonium triacetoxyborohydride | nih.gov |
| Baker-Venkataraman Rearrangement | Formation of the chromone ring | Base (e.g., NaH), followed by acid | nih.govresearchgate.net |
| Horner-Wadsworth-Emmons Reaction | Coupling of the side chain to the chromone core | Phosphonate ester, base (e.g., LDA), aldehyde | nih.govsynarchive.comnih.gov |
| Grubbs Cross-Metathesis | Elaboration of the polyene side chain | Grubbs catalyst, olefinic partners | rsc.orgebi.ac.uk |
Stereoselective Approaches in Stigmatellin Total Synthesis
Semisynthesis and Derivatization Approaches for this compound Analogs
While total synthesis provides access to the natural product and its enantiomers, semisynthesis and derivatization of the natural product are often more practical approaches for generating a library of analogs for SAR studies. The isolation of new stigmatellin derivatives, including stigmatellic acid, iso-methoxy-stigmatellin A, and stigmatellin C from the myxobacterium Vitiosangium cumulatum, highlights nature's own derivatization processes. mdpi.comresearchgate.netnih.gov One of these, iso-methoxy-stigmatellin A, has also been prepared semi-synthetically from Stigmatellin A. mdpi.comnih.gov
These natural and semi-synthetic analogs reveal key sites for modification, primarily on the polyketide side chain. Alterations such as the saturation of double bonds, shifts in the position of methoxy groups, or the loss of methyl groups have been shown to significantly impact the binding characteristics of stigmatellins. researchgate.net For instance, derivatization of the hydroxyl group on the chromone ring or modifications to the keto group are also viable strategies, though these have been reported to often lead to a decrease or loss of activity. researchgate.net
Design Principles for Novel Stigmatellin Analogs for Mechanistic Probing
The design of novel stigmatellin analogs is guided by the desire to create molecular probes that can elucidate the specific interactions between the ligand and its biological target. A primary target for stigmatellins is the cytochrome bc1 complex, where they act as potent inhibitors of the quinol oxidation (Qo) site. mdpi.comnih.gov Stigmatellin analogs can be designed to probe the binding pocket of the Qo site, helping to map the key interactions that govern binding affinity and inhibitory activity.
A key design principle is to maintain the core pharmacophore responsible for binding while introducing modifications that allow for the study of specific interactions. For stigmatellins, the chromone ring and the adjacent stereocenters of the side chain are crucial for high-affinity binding. mdpi.com The chromone's carbonyl and hydroxyl groups form critical hydrogen bonds within the Qo site. acs.org
A fascinating example of rational analog design is the use of this compound as a molecular probe for a different biological system. It has been discovered that this compound produced by Bacillus subtilis BR4 acts as a structural analog of the Pseudomonas aeruginosa quinolone signal (PQS). researchgate.net this compound can competitively bind to the PqsR receptor, thereby interfering with the PQS-mediated quorum sensing system in P. aeruginosa. researchgate.netmdpi.com This discovery opens up a new avenue for the design of this compound analogs as anti-virulence agents targeting bacterial communication.
The design principles for novel stigmatellin analogs can be summarized as:
Target-Oriented Design: Analogs are designed to interact with specific residues in the target protein's binding site, such as the Qo site of the cytochrome bc1 complex or the PqsR receptor.
Pharmacophore Maintenance: The essential structural features required for biological activity, such as the chromone ring and key stereocenters, are retained.
Introduction of Reporter Groups: Analogs can be synthesized with reporter groups, such as fluorescent tags or photoaffinity labels, to facilitate the study of binding and localization.
Systematic Modification: A library of analogs with systematic variations in the side chain or chromone ring can be created to establish detailed structure-activity relationships.
By applying these principles, researchers can develop a powerful toolkit of this compound analogs to dissect its mechanism of action and explore its therapeutic potential.
Molecular Mechanisms of Stigmatellin Y Biological Activity
Stigmatellin (B1206613) Y as an Inhibitor of Mitochondrial Cytochrome bc1 Complex (Complex III)
Stigmatellin Y is a powerful inhibitor of the mitochondrial cytochrome bc1 complex, also known as Complex III. wikipedia.org This enzyme plays a central role in the electron transport chain, a fundamental process for cellular energy production in the form of ATP. By disrupting the function of the cytochrome bc1 complex, stigmatellin effectively halts cellular respiration. The inhibitory action of stigmatellin is highly specific, targeting the quinol oxidation (Qo) site of the complex. wikipedia.orgnih.gov
Binding Site Analysis at the Quinone Oxidation (Qo) Site
This compound exerts its inhibitory effect by binding to the quinone oxidation (Qo) site within the cytochrome bc1 complex. wikipedia.orgnih.gov This binding site is a critical component of the complex, responsible for the oxidation of ubiquinol (B23937). Stigmatellin's high affinity for the Qo site allows it to effectively displace the natural substrate, ubiquinol, thereby blocking the electron transfer process. core.ac.uk
Crystal structures of the cytochrome bc1 complex with bound stigmatellin reveal that the inhibitor occupies the distal position of the Qo site. wikipedia.org A key interaction involves the formation of a hydrogen bond between a carbonyl group of stigmatellin and the histidine residue (His-181) of the Rieske iron-sulfur protein, a crucial subunit of the complex. wikipedia.orgacs.org This interaction is fundamental to the potent inhibitory activity of stigmatellin. Modeling studies suggest that the binding of stigmatellin mimics the enzyme-substrate complex formed between ubiquinol and the oxidized Rieske iron-sulfur protein. researchgate.netnih.gov
Interaction with Rieske Iron-Sulfur Protein (ISP) and its Conformational Dynamics
The interaction of this compound with the Rieske iron-sulfur protein (ISP) is a critical aspect of its inhibitory mechanism and has significant consequences for the protein's conformational dynamics. The ISP contains a [2Fe-2S] cluster and its soluble head domain is mobile, moving between cytochrome b and cytochrome c1 during the catalytic cycle. uiuc.edubiorxiv.org
The binding of stigmatellin at the Qo site locks the Rieske ISP in a specific conformation. nih.gov Specifically, stigmatellin forms a hydrogen bond with His-181 of the ISP, which is a ligand to the [2Fe-2S] cluster. wikipedia.orgacs.org This interaction "freezes" the ISP in a position proximal to cytochrome b and distal to cytochrome c1, preventing its necessary movement for electron transfer. uiuc.edunih.gov This conformational restriction is a key element of the inhibition, as the mobility of the ISP is essential for shuttling electrons within the complex. uiuc.edubiorxiv.org This stabilization of the ISP in one position effectively halts the catalytic cycle of the cytochrome bc1 complex. nih.gov
Inhibition Kinetics and Spectroscopic Characterization of Target Interaction
The interaction of this compound with the cytochrome bc1 complex has been extensively studied using kinetic and spectroscopic methods, which have provided detailed insights into its inhibitory mechanism.
Stigmatellin is a highly potent inhibitor, with reported IC50 values in the nanomolar range for the isolated bovine heart mitochondrial bc1 complex. plos.org Kinetic studies have shown that the binding rate constant of stigmatellin to the bovine cytochrome bc1 complex is approximately 1.0 x 10^5 M⁻¹s⁻¹. core.ac.uk This binding is largely independent of pH in the range of 7.5 to 9.2. core.ac.uk
Spectroscopic analysis has been instrumental in characterizing the effects of stigmatellin binding. Upon binding, stigmatellin induces a significant positive shift in the midpoint redox potential of the Rieske iron-sulfur protein, from approximately +290 mV to +540 mV. nih.gov This large increase in redox potential is a direct consequence of the close interaction between the inhibitor and the [2Fe-2S] cluster. nih.govcore.ac.uk Furthermore, stigmatellin binding causes a red shift in the alpha-band of heme b-566 to 568 nm and alters the EPR (Electron Paramagnetic Resonance) spectrum of the Rieske iron-sulfur cluster, indicating a change in its electronic environment. nih.gov Fourier-transform infrared (FTIR) difference spectroscopy has provided direct evidence for the interaction of a carbonyl group of stigmatellin with the protein, showing a shift in its vibrational mode upon binding. acs.orgresearchgate.net
Modulation of Pseudomonas aeruginosa Quorum Sensing by this compound
Beyond its role as a respiratory inhibitor, this compound has been identified as a modulator of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netresearchgate.net Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression in response to population density, controlling virulence factor production and biofilm formation. tandfonline.comnih.govmdpi.com
Competitive Binding to PqsR Receptor and Interference with PQS-Mediated Communication
This compound interferes with the Pseudomonas Quinolone Signal (PQS) quorum sensing system. researchgate.netnih.gov This system relies on signaling molecules, including PQS (2-heptyl-3-hydroxy-4-quinolone), which bind to the transcriptional regulator PqsR (also known as MvfR) to activate the expression of virulence genes. tandfonline.com
Molecular docking studies have revealed that this compound can bind to the PqsR receptor in a manner similar to the native ligand PQS. researchgate.nettandfonline.comnih.gov By occupying the same binding site, this compound acts as a competitive inhibitor, preventing PQS from activating the receptor. researchgate.netnih.govnih.gov This disruption of the PQS-PqsR signaling pathway effectively quenches this line of bacterial communication. researchgate.nettandfonline.comnih.gov It has been proposed that this compound's structural similarity to PQS contributes to its ability to compete for the PqsR binding site. researchgate.net
Impact on Bacterial Biofilm Formation and Virulence Factor Production
By interfering with the PQS quorum sensing system, this compound significantly impacts key pathogenic traits of P. aeruginosa. The disruption of PqsR-mediated signaling leads to a reduction in the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics and host immune responses. researchgate.nettandfonline.commdpi.com
Furthermore, the production of several virulence factors controlled by the PQS system is diminished in the presence of this compound. researchgate.net Studies have shown that an ethyl acetate (B1210297) extract of Bacillus subtilis BR4 containing this compound significantly reduces the production of protease, elastase, pyocyanin, and extracellular polysaccharide substances in P. aeruginosa. researchgate.net This attenuation of virulence factor production highlights the potential of this compound as an anti-virulence agent that targets bacterial communication rather than bacterial growth, which may impose less selective pressure for the development of resistance. researchgate.net
This compound's Broader Effects on Cellular Bioenergetics and Redox States
This compound's potent and specific inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain (ETC) initiates a cascade of significant consequences for cellular energy metabolism and the delicate balance of the cell's redox state. patsnap.com By disrupting the flow of electrons, this compound fundamentally alters the primary machinery of cellular respiration, leading to profound effects on energy production and the generation of reactive oxygen species (ROS). patsnap.commolbiolcell.org
Beyond its impact on energy production, this compound significantly modulates the cellular redox environment. The ETC is a major source of endogenous ROS, which are byproducts of mitochondrial respiration. patsnap.comcapes.gov.br The inhibition of Complex III can lead to an accumulation of reduced electron carriers upstream of the blockade. capes.gov.br This buildup increases the likelihood of electrons leaking from the transport chain and prematurely reacting with molecular oxygen to form superoxide (B77818) radicals (O₂⁻) and other ROS. patsnap.com
However, the role of this compound in ROS production is complex. While it can induce ROS generation by causing electrons to accumulate at upstream sites like Complex I, it has also been shown to inhibit ROS production under specific conditions. capes.gov.brnih.gov For example, it can prevent ROS generation induced by other Complex III inhibitors like antimycin A, which binds to a different site (the Qi site) and promotes superoxide formation at the Qo site. capes.gov.brnih.gov By blocking the Qo site, Stigmatellin prevents this specific pathway of ROS formation. nih.gov This dual capability makes this compound a valuable tool for dissecting the specific sites and mechanisms of ROS production within the ETC. patsnap.com Research has utilized this compound to demonstrate that mitochondrial-derived ROS are essential for certain cellular signaling pathways, such as the Angiotensin II-induced accumulation of Hypoxia-inducible Factor-1α (HIF-1α) in vascular smooth muscle cells. molbiolcell.org
Table 1: Summary of this compound's Effects on Cellular Bioenergetics
| Parameter | Effect of this compound | Mechanism | Research Findings |
|---|---|---|---|
| Electron Transport Chain (ETC) | Potent Inhibition | Binds to the Qo (quinol oxidation) site of Complex III, blocking electron transfer to cytochrome c. patsnap.comebi.ac.ukwikipedia.org | Effectively inhibits Complex III in mitochondria and the analogous cytochrome b6f complex in chloroplasts. ebi.ac.ukwikipedia.org |
| Mitochondrial Membrane Potential (ΔΨm) | Decreased / Collapsed | Halts proton pumping at Complex III, disrupting the electrochemical gradient across the inner mitochondrial membrane. patsnap.comcore.ac.uk | This compound was observed to collapse the membrane potential in mitochondria isolated from Euglena. core.ac.uk |
| ATP Synthesis | Decreased / Abolished | The diminished proton motive force resulting from a collapsed ΔΨm impairs the function of ATP synthase. patsnap.combiorxiv.org | Completely inhibited L-lactate-supported ATP synthesis in Euglena mitochondria. core.ac.uk |
Table 2: Summary of this compound's Effects on Cellular Redox State
| Parameter | Effect of this compound | Mechanism | Research Findings |
|---|---|---|---|
| Reactive Oxygen Species (ROS) Production | Modulated (Can Increase or Decrease) | Increase: Causes accumulation of reduced electron carriers upstream (e.g., at Complex I), leading to electron leakage and superoxide formation. capes.gov.brDecrease: Blocks the Qo site, preventing ROS formation at this site that can be induced by other agents like antimycin A. capes.gov.brnih.gov | Inhibited mtROS generation induced by Angiotensin II in vascular smooth muscle cells. molbiolcell.org In other contexts, it can attenuate antimycin A-induced H₂O₂ production. capes.gov.br It can also induce ROS production when certain substrates are used. nih.gov |
| Redox-sensitive Signaling | Modulated | By altering the levels of mitochondrial ROS, it can influence signaling pathways that are sensitive to the cellular redox state. | Inhibition of mtROS by this compound was shown to block the accumulation of HIF-1α, a key transcription factor in cellular responses to oxygen levels. molbiolcell.org |
| Rieske Iron-Sulfur Protein (ISP) Redox Potential | Increased | Binding of this compound to the ISP via a hydrogen bond significantly raises its midpoint potential. ebi.ac.ukwikipedia.orgnih.gov | The midpoint potential of the ISP is shifted from approximately +290 mV to +540 mV upon stigmatellin binding. ebi.ac.ukwikipedia.orgnih.gov |
Structure Activity Relationship Sar Studies of Stigmatellin Y Derivatives
Identification of Essential Structural Motifs for Biological Activity
The biological activity of the stigmatellin (B1206613) family is intrinsically linked to its core molecular architecture, which consists of a chromone (B188151) ring system attached to a substituted alkenyl side chain. nih.gov For the parent compound, Stigmatellin A, studies have shown that the chromone ring acts as the essential "toxophore" or pharmacophore, providing the specific binding capacity, while the side chain contributes to binding energy and solubility. researchgate.netresearchgate.net It is established that the keto and hydroxy groups of the chromone system are indispensable for inhibitory activity. researchgate.net
Impact of Side Chain Modifications on Target Affinity and Potency
The long, substituted alkenyl side chain is a critical determinant of the biological potency of stigmatellins. While extensive SAR studies on Stigmatellin Y's side chain are still emerging, research on closely related analogs, particularly Stigmatellin A, provides valuable predictive insights. These studies consistently show that the structural integrity and specific functionalization of the side chain are paramount for high-affinity binding. nih.gov
Key findings from these studies indicate that:
Lipophilicity : The side chain must remain sufficiently lipophilic to maintain good inhibitory activity. researchgate.net
Unsaturation : Saturation of the C=C double bonds in the alkenyl chain significantly diminishes binding affinity and alters binding characteristics. nih.govmdpi.com
Recent discoveries of new Stigmatellin derivatives from Vitiosangium cumulatum further underscore the importance of the side chain's structure. Modifications such as the introduction of a terminal carboxylic acid (stigmatellic acid) or a vicinal diol (stigmatellin C) led to a marked reduction in antimicrobial and cytotoxic activity compared to Stigmatellin A, highlighting that even seemingly minor changes to the side chain's terminus can be detrimental to potency. mdpi.comresearchgate.net
| Modification to Alkenyl Side Chain (Based on Stigmatellin Analogs) | Impact on Biological Activity | Reference |
|---|---|---|
| Saturation of C=C double bonds | Diminished binding affinity and potency | nih.govmdpi.com |
| Shift of methoxy (B1213986) group position | Diminished binding affinity | nih.gov |
| Loss of methyl groups | Reduced binding affinity | nih.gov |
| Introduction of a terminal carboxylic acid (Stigmatellic acid) | Reduced antimicrobial and cytotoxic activity | mdpi.com |
| Introduction of a vicinal diol (Stigmatellin C) | Reduced antimicrobial and cytotoxic activity | mdpi.com |
Influence of Chromone Moiety Substituents on Activity
The substituents on the chromone ring, particularly the methoxy groups, play a defining role in the biological activity of stigmatellins. This compound is structurally distinct from Stigmatellin A in that it possesses only one methoxy group on the chromone ring, whereas Stigmatellin A has two. semanticscholar.org A third related compound, Stigmatellin X, lacks both of these methoxy groups. semanticscholar.org
Comparative biological assays of these three compounds have provided clear and direct evidence of the importance of the chromone methoxylation pattern for activity. A study comparing their effects on the growth of Saccharomyces cerevisiae and the inhibition of NADH oxidation in submitochondrial particles from beef heart yielded definitive SAR data. semanticscholar.org
Stigmatellin A (two methoxy groups) was the most potent inhibitor.
This compound (one methoxy group) showed significant, albeit slightly reduced, inhibitory activity compared to Stigmatellin A.
Stigmatellin X (no methoxy groups) was completely inactive in these assays. semanticscholar.org
These results strongly indicate that the methoxy groups on the chromone ring are critical for the molecule's interaction with its biological targets. The loss of even one methoxy group (this compound) slightly reduces potency, while the loss of both (Stigmatellin X) completely abrogates it, establishing a clear structure-activity relationship for this part of the molecule. semanticscholar.org
| Compound | Number of Chromone Methoxy Groups | Inhibition of NADH Oxidation (IC50) | Growth Inhibition of S. cerevisiae (Inhibition Zone Diameter) | Reference |
|---|---|---|---|---|
| Stigmatellin A | 2 | 15 nM | 32 mm | semanticscholar.org |
| This compound | 1 | 21 nM | 13 mm | semanticscholar.org |
| Stigmatellin X | 0 | Inactive | 0 mm | semanticscholar.org |
Computational Chemistry Approaches in Stigmatellin SAR Analysis
Computational chemistry, particularly molecular docking, has become an invaluable tool for elucidating the SAR of this compound, especially concerning its interaction with the PqsR protein of P. aeruginosa. researchgate.netnih.gov These in silico methods allow for the visualization and analysis of ligand-protein interactions at the atomic level, providing a rational basis for observed biological activities and guiding the design of new, potentially more potent analogs. oncodesign-services.comnih.gov
Molecular docking studies have successfully modeled the binding of this compound into the ligand-binding pocket of PqsR. researchgate.netnih.gov The key findings from these computational analyses include:
Binding Orientation : this compound is predicted to bind within the PqsR active site in a similar orientation to both the native agonist (PQS) and other known synthetic inhibitors. researchgate.netnih.gov This structural mimicry is the basis for its competitive inhibitory action.
Key Interactions : The models have identified specific amino acid residues within the PqsR binding site that form crucial interactions with this compound, stabilizing the complex. These interactions are primarily non-polar, involving residues that form a hydrophobic pocket. researchgate.netrsc.org
The strong affinity of this compound for PqsR is attributed to its interactions with multiple residues within the binding pocket. researchgate.net This detailed molecular insight paves the way for rational drug design, where modifications can be proposed to enhance these interactions and improve the inhibitory potency and selectivity of future this compound derivatives.
| Target Protein | Computational Method | Key Interacting Residues with this compound | Reference |
|---|---|---|---|
| PqsR (P. aeruginosa) | Molecular Docking | Pro129, Ala187, Ala190, Val211 | researchgate.netrsc.org |
Advanced Analytical and Spectroscopic Characterization of Stigmatellin Y
High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the detection and identification of Stigmatellin (B1206613) Y in complex biological extracts. nih.gov This technique allows for the precise determination of the compound's mass and the characterization of its fragmentation patterns, which serve as a molecular fingerprint.
Metabolic profiling of extracts from the bacterium Bacillus subtilis BR4 using LC-MS/MS led to the prediction of Stigmatellin Y with a monoisotopic neutral mass of 484.2825 Da. nih.govresearchgate.net Further studies have confirmed this, identifying the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 485.29. researchgate.net For instance, analysis of bovine urine by nano-liquid chromatography-mass spectrometry (nLC-MS/MS) detected this compound with an [M+H]⁺ ion at m/z 485.2901. animbiosci.org Tandem MS (MS/MS) analysis reveals characteristic fragments, with one notable product ion observed at 133 Da. researchgate.net
These analytical methods are not only qualitative but also quantitative. LC-MS/MS analysis has been employed to compare the production levels of this compound in B. subtilis grown in different media, confirming higher yields in optimized culture conditions. nih.govresearchgate.net The general approach involves separating the crude extract using a reversed-phase HPLC column (such as a C18 column) and analyzing the eluent with a high-resolution mass spectrometer, like a Quadrupole Time-of-Flight (qTOF) instrument, in positive electrospray ionization mode. animbiosci.orgmdpi.com
Table 1: HRMS Data for this compound
| Ionization Mode | Observed m/z | Source |
| Neutral Mass | 484.2825 Da | Bacillus subtilis BR4 nih.govresearchgate.net |
| [M+H]⁺ | 485.2899 | Bacillus subtilis researchgate.net |
| [M+H]⁺ | 485.2901 | Bovine Urine Extract animbiosci.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment
While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous assignment of the three-dimensional structure of this compound. mdpi.comevitachem.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HMBC) is used to piece together the molecule's complex architecture, which consists of a 5,7-dimethoxy-8-hydroxychromone ring linked to a substituted alkenyl side chain. mdpi.comresearchgate.net
¹³C NMR spectra show characteristic downfield signals for the chromone (B188151) moiety. mdpi.com
¹H NMR spectra reveal signals for the olefinic protons on the polyketide side chain. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC) experiments are critical for connecting the different parts of the molecule. For example, correlations between protons on the side chain (H-1′ and H-2′) and carbons in the chromone ring (C-2 and C-3) confirm the attachment point of the side chain. mdpi.comresearchgate.net
Correlation Spectroscopy (COSY) is used to establish proton-proton couplings and map out the sequence of atoms within the side chain. mdpi.comresearchgate.net
Analysis of ¹³C-satellites in the ¹H NMR spectra has also been noted as a technique used in the study of this compound. capes.gov.br
Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for the Stigmatellin Core Structure (Based on data for stigmatellin derivatives) mdpi.com
| Atom | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) |
| C-2 | 165.5 | - |
| C-4 | 179.7 | - |
| C-5 | 146.1 | - |
| C-6 | 93.8 | 6.68 (s) |
| C-7 | 152.2 | - |
| C-9 (CH₃) | 9.9 | 1.98 (s) |
| 5-OCH₃ | 56.7 | 3.88 (s) |
| 7-OCH₃ | 56.9 | 4.00 (s) |
Chromatographic and Purification Methodologies for this compound
The isolation of this compound from its natural source, typically a microbial fermentation broth, involves a multi-step purification process that leverages various chromatographic techniques. mdpi.comevitachem.com
The general workflow begins with the extraction of secondary metabolites from the microbial culture. Often, an adsorber resin like Amberlite XAD-16 is added directly to the fermentation medium to capture the produced compounds. mdpi.comresearchgate.net Following fermentation, the resin and cell mass are harvested. The initial extraction is typically a liquid-liquid extraction using organic solvents such as ethyl acetate (B1210297) and chloroform (B151607) to separate the compounds of interest from the aqueous phase. mdpi.comresearchgate.net
This crude extract is then subjected to fractionation. Flash chromatography is a common intermediate step to separate the complex mixture into less complex fractions based on polarity. mdpi.comresearchgate.net The final and most critical step is the purification of this compound to homogeneity using semi-preparative High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net A reversed-phase C18 column is frequently used for this purpose. animbiosci.orgmdpi.com Throughout the process, analytical HPLC coupled with a Diode Array Detector (DAD) and a mass spectrometer is used to track the presence of the target compound in the various fractions. mdpi.comresearchgate.net
Spectroscopic Probes for Environmental and Binding Site Characterization
Beyond its own characterization, this compound and its close analogs are valuable as spectroscopic probes to investigate the environment of their biological binding sites. u-szeged.hunih.gov Stigmatellins are potent inhibitors of respiratory and photosynthetic electron transport chains by binding to the quinone-binding sites of complexes like the cytochrome bc₁ complex. nih.govacs.org
The utility of stigmatellin as a probe stems from its chromone headgroup, which has distinct spectroscopic properties that are sensitive to the local environment.
FTIR Difference Spectroscopy: The binding of stigmatellin to its target protein can be monitored using Fourier Transform Infrared (FTIR) difference spectroscopy. This technique can detect subtle changes in bond vibrations, revealing direct interactions between the inhibitor's functional groups (like its carbonyl groups) and specific amino acid residues within the protein's binding pocket. acs.orgresearchgate.net
UV-Vis Spectroscopy and pKa Shift: The phenolic group on the stigmatellin chromone ring has a specific acid dissociation constant (pKa). This pKa value is highly sensitive to the local electrostatic potential of its surroundings. u-szeged.hunih.gov By measuring the pKa of stigmatellin when it is free in solution versus when it is bound to a protein, researchers can probe the electrostatic environment of the binding site. nih.gov The protonation state is monitored by changes in the UV-Vis absorption spectrum, which shows characteristic peaks around 272 nm and 340 nm that shift depending on whether the phenolic group is protonated or deprotonated. researchgate.net This makes stigmatellin a unique molecular voltmeter for its binding pocket.
Table 3: Environmental Sensitivity of Stigmatellin's Phenolic pKa u-szeged.hu
| Environment | Observed pKa |
| Aqueous Solution | 9.4 |
| Detergent (n-octyl-β-D-glycopyranoside) | 9.9 |
| Bound to RC in detergent | 10.2 |
| Bound to Wild-Type RC (Dark State) | >11 |
Stigmatellin Y As a Biochemical and Mechanistic Research Probe
Utility in Dissecting Mitochondrial Electron Transport Chain Mechanisms
Stigmatellin (B1206613) Y is a potent inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting the cytochrome bc1 complex, also known as Complex III. wikipedia.orgpatsnap.com Its primary utility lies in its ability to bind with high affinity to the quinol oxidation (Qo) site of this complex. wikipedia.orgpatsnap.com This binding event obstructs the transfer of electrons from ubiquinol (B23937) to the Rieske iron-sulfur protein, a critical step in the Q-cycle mechanism. wikipedia.orgjove.com By halting the electron flow at this precise point, researchers can study the individual components and reactions of the ETC in isolation.
The interaction of Stigmatellin Y with the Qo site is highly specific. It forms a hydrogen bond with a histidine residue (His-181 in bovine mitochondria) that is a ligand to the [2Fe-2S] cluster of the Rieske protein. wikipedia.org This binding has two significant and measurable consequences that are crucial for research:
It locks the mobile, extrinsic domain of the Rieske iron-sulfur protein in a fixed position, preventing it from moving to interact with its reaction partner, cytochrome c1. wikipedia.org
It causes a dramatic increase in the midpoint potential of the [2Fe-2S] cluster, for example, from +290 mV to +540 mV. wikipedia.org
These effects effectively shut down the normal catalytic cycle of Complex III, allowing for detailed kinetic and structural analysis of the complex. acs.org The use of this compound, often in conjunction with other inhibitors like Antimycin A which binds to the quinone reduction (Qi) site, has been fundamental in mapping the electron and proton pathways of the Q-cycle. nih.govlibretexts.org Crystal structures of the cytochrome bc1 complex with this compound bound have been resolved for various species, including bovine, yeast, and several bacteria, providing atomic-level insights into the enzyme's mechanism. wikipedia.org
Table 1: Effects of this compound on the Cytochrome bc1 Complex
| Parameter | Effect of this compound Binding | Significance in Research | Reference |
|---|---|---|---|
| Target Site | Quinol oxidation (Qo) site of Complex III | Allows for specific inhibition of one of the two key reaction sites in the complex. | wikipedia.org |
| Binding Interaction | H-bond to Rieske protein's His-181 ligand. | Provides a stable, high-affinity interaction for structural and functional studies. | wikipedia.org |
| Rieske Protein | Movement of the cytoplasmic domain is restricted. | Halts electron transfer to cytochrome c1, isolating the first half of the Q-cycle. | wikipedia.org |
| Midpoint Potential | Increases significantly (e.g., from +290 mV to +540 mV). | Alters the redox properties of the [2Fe-2S] cluster, preventing it from acting as a reductant. | wikipedia.orgresearchgate.net |
| Electron Flow | Blocked from ubiquinol to the Rieske iron-sulfur protein. | Enables the study of electron transfer kinetics and the roles of individual redox centers. | jove.comnih.gov |
Application in Investigating Quorum Sensing Pathways in Microorganisms
Beyond its role in bioenergetics, this compound has emerged as a valuable tool for studying quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate group behaviors like virulence factor production and biofilm formation. nih.govnih.gov This application is particularly relevant for understanding and potentially combating pathogenic bacteria such as Pseudomonas aeruginosa and members of the Burkholderia cepacia complex. researchgate.netnih.govcapes.gov.br
In Pseudomonas aeruginosa, a notorious opportunistic pathogen, this compound has been shown to interfere with the Pseudomonas quinolone signal (PQS) pathway. nih.govnih.gov The PQS system is a crucial QS network that regulates the expression of numerous virulence factors. Research indicates that this compound acts as a structural analogue of the native PQS signal molecule. nih.gov Molecular docking studies have revealed that this compound can bind to the PqsR receptor, a key transcriptional regulator in this pathway. nih.gov By occupying the binding site, this compound likely acts as a competitive inhibitor, preventing the native PQS molecule from activating the receptor. researchgate.netnih.gov This interference disrupts the entire PQS-mediated communication system, leading to a significant reduction in the production of virulence factors like pyocyanin, elastase, and protease, as well as inhibiting biofilm formation. nih.gov
The ability of this compound to specifically target and inhibit a key receptor in a bacterial communication pathway makes it an excellent probe for dissecting the regulatory networks of QS. nih.gov By observing the downstream effects of this compound application, researchers can identify genes and phenotypes that are under the control of the PqsR receptor, providing a clearer picture of its role in pathogenicity.
Table 2: Application of this compound in Quorum Sensing Research
| Organism | Quorum Sensing System Targeted | Proposed Mechanism of Action | Observed Effects | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | PQS system (PqsR receptor) | Competitive binding to the PqsR receptor, acting as a PQS signal analogue. | Inhibition of biofilm formation; reduction in virulence factors (pyocyanin, elastase, protease). | nih.govresearchgate.netnih.gov |
| ***Burkholderia cepacia* complex** | CepIR system | Inhibition of QS-regulated virulence factor production. | Reduction in protease production. | nih.gov |
Use as a Probe for Electrostatic Potentials within Protein Binding Pockets
The unique chemical properties of this compound make it a sensitive probe for investigating the electrostatic environment within protein binding pockets. nih.gov This application has been notably demonstrated in studies of the secondary quinone (QB) binding site of the photosynthetic reaction center in bacteria like Rhodobacter sphaeroides, a site that is functionally analogous to the Qo site of the bc1 complex. nih.gov
The key to this function is the titratable phenolic hydroxyl group on this compound's chromone (B188151) ring. nih.gov The pKa of this group—the pH at which it is 50% protonated and 50% deprotonated—is highly sensitive to the local electrostatic potential of its environment. researchgate.net In a negatively charged environment, the proton is held more tightly, and the pKa value increases. Conversely, in a more positive environment, the pKa decreases.
By measuring the pKa of this compound when it is bound within a protein pocket, researchers can deduce the electrostatic potential of that specific location. nih.gov For example, in the wild-type QB binding site of the bacterial reaction center, this compound exhibits a very high pKa (greater than 11), indicating a substantial negative potential within the pocket. nih.gov When mutations are introduced that remove negatively charged amino acid residues (like aspartate) near the binding site, the pKa of the bound this compound drops dramatically, reflecting the now less negative (or more positive) electrostatic environment. nih.gov These measurements provide direct experimental data that can validate theoretical electrostatic calculations and offer profound insights into how proteins use electrostatic fields to control substrate binding, electron transfer rates, and proton uptake pathways. researchgate.netnih.gov
Tool for Studying Reactive Oxygen Species (ROS) Production in Bioenergetic Systems
This compound is an indispensable tool for studying the production of reactive oxygen species (ROS), such as superoxide (B77818), by the mitochondrial electron transport chain. nih.govcapes.gov.br Complex III is a major site of mitochondrial ROS generation, which occurs when an electron prematurely leaks from the chain and reduces molecular oxygen. rupress.orgspandidos-publications.com The primary source of this leak at Complex III is the unstable ubisemiquinone (B1233062) radical (Q•−) formed at the Qo site during the Q-cycle. jove.comcapes.gov.br
Because this compound is a potent and specific inhibitor of the Qo site, it provides a direct way to manipulate and study ROS production from this source. rupress.orgnih.gov By binding to the Qo site, this compound prevents the binding of ubiquinol and the subsequent formation of the ubisemiquinone radical. nih.govnih.gov Consequently, the addition of this compound to active mitochondria abolishes ROS generation from the Qo site. rupress.orgnih.govencyclopedia.pub
This inhibitory effect is used in several research contexts:
Pinpointing the Source: In experiments where ROS production is induced (e.g., by hypoxia or other inhibitors like Antimycin A), the ability of this compound to block this production confirms that the ROS originates specifically from the Qo site of Complex III. rupress.orgnih.govnih.gov
Isolating Other ROS Sites: By chemically "knocking out" the contribution of the Qo site with this compound, researchers can isolate and quantify ROS production from other sites in the ETC, such as Complex I. capes.gov.brijbs.com For instance, the rate of ROS production in the presence of this compound can be subtracted from the total rate to determine the specific contribution of the Qo site. capes.gov.br
Mechanistic Studies: It allows for the investigation of how different physiological conditions or mutations affect the propensity of the Qo site to leak electrons, contributing to our understanding of oxidative stress in health and disease. rupress.orgnih.gov
Future Directions in Stigmatellin Y Academic Research
Discovery of Novel Stigmatellin (B1206613) Y Producing Microorganisms
The quest for novel sources of bioactive compounds is a continuous effort in natural product research. While Stigmatellin Y was originally identified as a congener of Stigmatellin A, produced through targeted-gene inactivation in the myxobacterium Stigmatella aurantiaca Sg a15, recent discoveries have broadened the known taxonomic range of its producers. mdpi.comrsc.orgsynarchive.com A significant finding has been the isolation of this compound from Bacillus subtilis BR4, a bacterium isolated from a mangrove environment. jst.go.jpnih.govrsc.org This was a pivotal discovery, as it identified a producer from a completely different bacterial phylum (Firmicutes) compared to the original myxobacterial source (Proteobacteria), suggesting that the genetic blueprint for stigmatellin synthesis is more widespread than previously assumed. jst.go.jp
Genomic investigations into other bacterial groups have revealed the potential for even wider distribution. For instance, analysis of several strains of Planctomycetes, including Rhodopirellula ulvae and a novel uncharacterized genus (strain FF15), has identified type I polyketide synthase (PKS) genes with a predicted capacity to produce stigmatellin. liverpool.ac.uk Although the compound's production was not detected in these specific strains under the tested conditions, the presence of the necessary genetic pathways suggests that Planctomycetes could be a promising, yet untapped, source of stigmatellins. liverpool.ac.uk Furthermore, the isolation of new stigmatellin derivatives from Vitiosangium cumulatum highlights that other myxobacterial genera are also producers of this compound class, indicating that further exploration of myxobacteria could yield more novel analogs and producing strains. mdpi.comresearchgate.net These findings collectively underscore a future research direction focused on bioprospecting diverse ecological niches and employing genome mining techniques to uncover new microbial factories for this compound and its variants.
Unexplored Biosynthetic Pathways and Enzymes for this compound Production
The biosynthesis of the stigmatellin family, including this compound, is a complex process directed by an unusual modular type I polyketide synthase (PKS). synarchive.commdpi.com The gene cluster in Stigmatella aurantiaca (designated stiA-J) is notable because, unlike typical PKS systems, each module is encoded on a separate gene. mdpi.com The pathway involves several intriguing and not fully characterized steps, such as the proposed iterative use of one PKS module and an unusual transacylation of the biosynthetic intermediate from an acyl carrier protein (ACP) back to a ketosynthase (KS) domain. synarchive.commdpi.com The final cyclization and aromatization to form the characteristic chromone (B188151) ring is also catalyzed by a novel C-terminal domain in the StiJ protein, which does not resemble a typical thioesterase release domain. mdpi.com These unique features of the core biosynthetic machinery represent a significant area for future enzymatic and mechanistic investigation.
Recent discoveries of new stigmatellin derivatives from Vitiosangium cumulatum have shed light on previously unexplored tailoring reactions, particularly those that decorate the polyketide side chain. mdpi.comresearchgate.net Biosynthetic investigations had historically focused on the formation of the 5,7-dimethoxy-8-hydroxychromone core. mdpi.comebi.ac.uk However, the identification of congeners with terminal carboxylic acid groups or vicinal diols on the side chain suggests the activity of uncharacterized tailoring enzymes. mdpi.commdpi.com It is proposed that a cytochrome P450 monooxygenase is responsible for these post-PKS modifications, potentially through a hydroxylation cascade or oxidation of a terminal double bond to an epoxide followed by hydrolysis. mdpi.comresearchgate.net The inactivation of a cytochrome P450 gene in S. aurantiaca was previously shown to lead to the formation of Stigmatellin X and Y, further implicating these enzymes in the diversification of the stigmatellin structure. mdpi.com Future research will likely focus on identifying and characterizing these specific P450 enzymes and other potential tailoring enzymes, which could be harnessed for the chemoenzymatic synthesis of novel this compound analogs.
Development of Advanced Synthetic Routes for Complex this compound Analogs
While this compound can be isolated from natural or genetically modified microbial sources, the development of robust synthetic routes is crucial for producing complex analogs for structure-activity relationship studies and for confirming absolute configurations. liverpool.ac.uknih.gov Research in this area has primarily focused on Stigmatellin A, a very close structural relative of this compound. The first highly diastereo- and enantioselective total synthesis of Stigmatellin A was a landmark achievement that established a blueprint for constructing the molecule's two key features: the stereochemically complex polyketide side chain and the substituted chromone headgroup. grafiati.comnpatlas.org
Key steps in this advanced synthesis included:
SAMP-hydrazone alkylation to set a key stereocenter. liverpool.ac.ukgrafiati.com
A titanium-mediated syn-diastereoselective aldol (B89426) reaction to build the carbon backbone. grafiati.com
An anti-diastereoselective reduction of the resulting adduct to establish another stereocenter. grafiati.com
Formation of the chromone system via a Baker-Venkataraman rearrangement . jst.go.jpgrafiati.com
Stereoselective creation of the (E)-C=C double bonds using a Horner-Wadsworth-Emmons reaction . jst.go.jpgrafiati.com
More recent efforts have reported formal and asymmetric syntheses of Stigmatellin A, demonstrating ongoing innovation in the field. nih.govacademictree.org Additionally, semi-synthetic approaches have been used, for instance, to prepare iso-methoxy-stigmatellin A from the natural product Stigmatellin A. mdpi.comnih.gov These synthetic strategies provide a powerful platform for future research. The development of more modular and convergent synthetic routes will enable the efficient creation of a wide array of complex this compound analogs. This would allow for systematic modifications to both the chromone ring and the alkenyl side chain, facilitating the exploration of their respective contributions to biological activity and target binding.
Deeper Structural Biology Investigations of this compound-Target Complexes
This compound and its parent compounds are known to interact with multiple biological targets, making them subjects of intense structural biology investigation. The most well-characterized interaction is the binding of stigmatellin to the quinol oxidation (Qo) site of the cytochrome bc1 complex, a critical enzyme in mitochondrial respiration. Crystal structures reveal that stigmatellin binds at the Qo site, interacting via a hydrogen bond with the Rieske iron-sulfur protein (ISP). This binding is thought to mimic an intermediate step of the enzyme's catalytic cycle, making stigmatellin an invaluable tool for studying the mechanism of quinol oxidation. Future structural studies could aim for higher resolution structures to provide a more detailed understanding of the conformational changes induced by the inhibitor and the precise network of interactions that lead to the dramatic increase observed in the ISP's midpoint potential. npatlas.org
More recently, this compound has been identified as an inhibitor of the Pseudomonas aeruginosa quorum sensing system by targeting the PqsR receptor. rsc.orgjst.go.jpnih.gov Molecular docking simulations have predicted that this compound binds to the PqsR ligand-binding pocket in a manner similar to the native cognate signal, PQS. nih.gov The modeling suggests that this compound may form additional interactions with amino acid residues within the receptor, potentially explaining its strong competitive binding. nih.gov A crucial future direction is to move beyond these in silico models and obtain experimental structures of the this compound-PqsR complex, for example, through X-ray crystallography or cryo-electron microscopy. Such structures would provide definitive proof of the binding mode, elucidate the molecular basis for its antagonist activity, and offer a precise blueprint for the rational design of more potent and specific quorum quenching agents based on the this compound scaffold.
Expanding the Scope of this compound as a Multifunctional Mechanistic Probe
Owing to its high-affinity and specific binding to key biological targets, this compound and its parent compounds have emerged as powerful mechanistic probes in various fields of biological research. Its classical application is as a potent inhibitor to dissect the electron transport chain in both mitochondria and photosynthetic systems, specifically by targeting the cytochrome bc1 and b6f complexes. The sensitivity of its phenolic proton's pKa to the local environment has also been exploited as a sophisticated probe to measure the electrostatics within the quinone-binding pocket of photosynthetic reaction centers.
The discovery of its activity against the PqsR receptor has significantly expanded its utility, establishing this compound as a valuable probe for studying and disrupting bacterial quorum sensing in P. aeruginosa. jst.go.jp This opens up avenues to investigate cell-to-cell communication and virulence factor production in this important pathogen. rsc.org Beyond these roles, stigmatellin has been used in more specialized contexts. For example, it has been employed as a specific inhibitor of sulfide (B99878):quinone oxidoreductase (SQR) to probe mitochondrial hydrogen sulfide (H2S) oxidation, a key process in cellular signaling and metabolism. It has also been used to investigate the complex mechanisms of mitochondrial membrane permeabilization and cell death induced by heavy metals like cadmium. Future research will likely continue to expand this toolkit, using this compound and its synthetically accessible analogs to probe other quinone-binding proteins or regulatory receptors, further cementing its role as a versatile and multifunctional molecular probe.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
